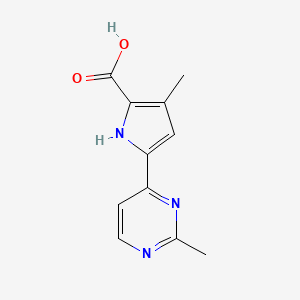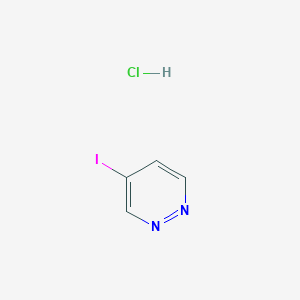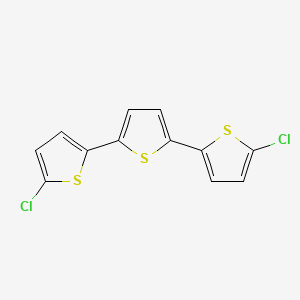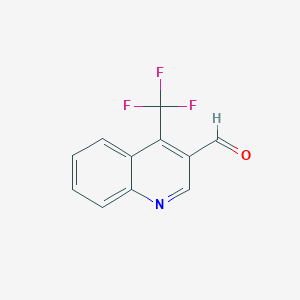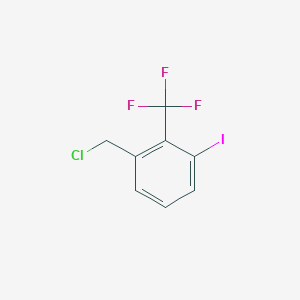
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, an iodine atom, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
One common method is the radical trifluoromethylation of benzene derivatives . The chloromethyl group can be introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst . The final step involves the iodination of the benzene ring, which can be achieved using iodine and an oxidizing agent such as nitric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming products such as benzyl ethers and benzyl amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzaldehyde derivatives or reduced to form benzyl alcohol derivatives.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity . The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-3-(trifluoromethyl)benzene: Lacks the iodine atom, resulting in different reactivity and applications.
1-Chloro-4-(trifluoromethyl)benzene: Has the chlorine atom directly attached to the benzene ring, leading to different chemical properties and uses.
Trifluorotoluene: Contains only the trifluoromethyl group, making it less versatile in chemical reactions compared to this compound.
The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.
Propiedades
Fórmula molecular |
C8H5ClF3I |
|---|---|
Peso molecular |
320.48 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF3I/c9-4-5-2-1-3-6(13)7(5)8(10,11)12/h1-3H,4H2 |
Clave InChI |
KCEYLXZOBRYBOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)C(F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


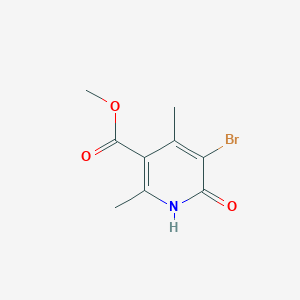
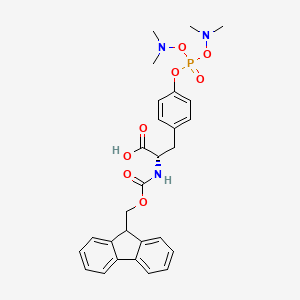
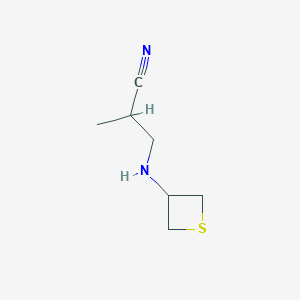
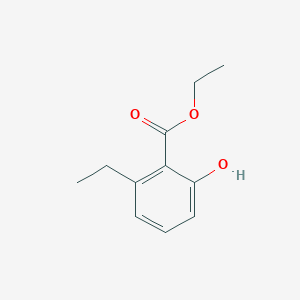
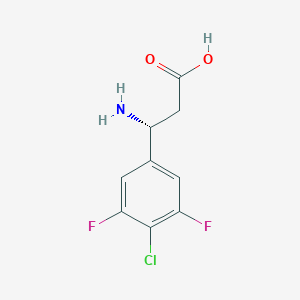
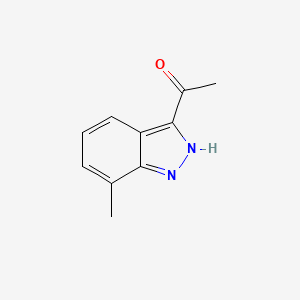
![3-Bromo-6-chloropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13028036.png)
![(1R,3S,4S)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13028039.png)
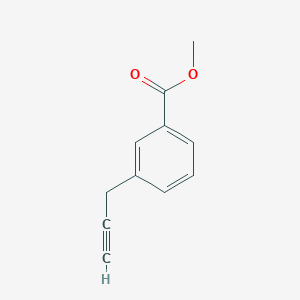
![(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate](/img/structure/B13028054.png)
